EPZ020411 hydrochloride
CAS No.:
Cat. No.: VC1554599
Molecular Formula: C25H39ClN4O3
Molecular Weight: 479.06
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H39ClN4O3 |
|---|---|
| Molecular Weight | 479.06 |
Introduction
Chemical Properties and Structure
EPZ020411 hydrochloride is characterized by the chemical formula C25H39ClN4O3 and has a molecular weight of 479.06 g/mol. The compound is identified by CAS number 2070015-25-5 and has the chemical name N1,N2-dimethyl-N1-((3-(4-((1r,3r)-3-(2-(tetrahydro-2H-pyran-4-yl)ethoxy)cyclobutoxy)phenyl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine hydrochloride . The canonical SMILES notation for this compound is CN(CCNC)CC1=CNN=C1C2=CC=C(O[C@H]3CC@HC3)C=C2.Cl .
Physically, EPZ020411 hydrochloride appears as an off-white solid . The compound contains a pyrazole core with a cyclobutoxy-phenyl substituent and a tetrahydropyran moiety, which contributes to its selective binding properties to PRMT6. The structure incorporates specific stereochemistry at the cyclobutane ring, with (1r,3r) configuration, which is likely important for its biological activity.
Table 1: Chemical and Physical Properties of EPZ020411 Hydrochloride
| Property | Value |
|---|---|
| Chemical Formula | C25H39ClN4O3 |
| Molecular Weight | 479.06 g/mol |
| CAS Number | 2070015-25-5 |
| Physical Appearance | Off-white solid |
| Purity | ≥97.21% |
| Stereochemistry | (1r,3r) at cyclobutane ring |
Mechanism of Action
EPZ020411 hydrochloride functions as a potent inhibitor of PRMT6, a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues in various protein substrates, including histone H3 at arginine 2 (H3R2) . The compound exhibits an IC50 value of approximately 10 nM, indicating its high potency .
The selectivity profile of EPZ020411 hydrochloride is particularly noteworthy. It demonstrates more than 10-fold selectivity for PRMT6 over closely related family members PRMT1 and PRMT8 . This selective inhibition of PRMT6 is significant because it allows researchers to specifically target PRMT6-mediated pathways without substantially affecting other PRMT-dependent processes.
At the molecular level, EPZ020411 hydrochloride regulates gene expression by specifically inhibiting the catalytic activity of PRMT6, which leads to a reduction in the methylation level of histone H3 arginine 2 (H3R2) . This epigenetic modification plays a crucial role in gene expression regulation, and its disruption can have profound effects on cellular function.
Cellular studies have demonstrated that EPZ020411 inhibits methylation of PRMT6 substrates in a dose-dependent manner. Specifically, it has been shown to inhibit H3R2 methylation in PRMT6-overexpressing cells . This ability to modulate specific histone marks makes EPZ020411 hydrochloride a valuable tool for investigating epigenetic mechanisms and their role in disease pathogenesis.
Pharmacological Properties
In Vitro Properties
In cellular models, EPZ020411 hydrochloride effectively penetrates cell membranes to inhibit intracellular PRMT6 activity. Studies have shown that it dose-dependently inhibits H3R2 methylation in PRMT6-overexpressing cells, confirming its target engagement within the cellular environment . This ability to modulate specific epigenetic marks makes it a valuable tool for investigating gene expression changes associated with PRMT6 inhibition.
The compound demonstrates good selectivity with weak inhibition on other PRMT family members, showing low off-target effects . This selective profile allows researchers to attribute observed cellular effects specifically to PRMT6 inhibition rather than to generalized PRMT family inhibition.
In Vivo Properties
EPZ020411 hydrochloride has shown promising pharmacokinetic properties in animal models. Research indicates that it demonstrates good bioavailability following subcutaneous (SC) dosing in rats, making it suitable for in vivo studies . This favorable bioavailability allows for effective systemic exposure, facilitating the investigation of PRMT6 inhibition in disease models.
Table 2: Solubility Profile of EPZ020411 Hydrochloride
| Solvent | Solubility |
|---|---|
| DMSO | 50 mg/mL (104.37 mM; may require ultrasonication) |
| Water | ≥20-41 mg/mL (41.75-85.58 mM; requires ultrasonication, warming and heating to 60°C) |
| Condition | Recommendation |
|---|---|
| Long-term storage | -20°C for up to 3 years |
| Alternative storage | 4°C under nitrogen atmosphere |
| Stock solution storage at -80°C | Use within 6 months |
| Stock solution storage at -20°C | Use within 1 month |
| Solution preparation | Select appropriate solvent; avoid repeated freeze-thaw cycles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume